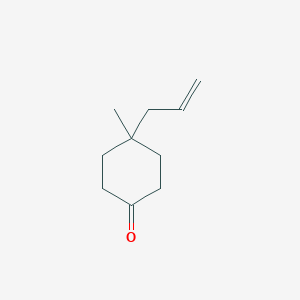

4-Allyl-4-methylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-prop-2-enylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFLGYJWOQRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 4 Allyl 4 Methylcyclohexanone Frameworks

Functional Group Reactivity of the Cyclohexanone (B45756) Carbonyl

The carbonyl group is a site of rich chemical reactivity, primarily due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. However, the specific structural environment of 4-allyl-4-methylcyclohexanone imposes certain constraints on these reactions.

Nucleophilic addition is a fundamental reaction of ketones. In the case of this compound, the approach of a nucleophile to the carbonyl carbon can be influenced by the steric bulk of the axial substituents on the cyclohexane (B81311) ring. The molecule exists in a dynamic equilibrium of chair conformations. The approach of a nucleophile is generally favored from the equatorial direction to avoid steric hindrance from the axial hydrogens at C2 and C6.

Common nucleophilic additions include reactions with organometallic reagents (like Grignard or organolithium reagents) and cyanide. For instance, reaction with methylmagnesium bromide would be expected to yield the tertiary alcohol, 4-allyl-1,4-dimethylcyclohexan-1-ol. The stereochemical outcome of such additions is often governed by Felkin-Anh or Cram's rule models, although the remote C4 substituents have a less direct, but still present, influence on the trajectory of the incoming nucleophile compared to substituents at the C2 or C3 positions.

Table 1: Examples of Nucleophilic Additions to this compound

| Reagent | Product | Reaction Type |

| Methylmagnesium Bromide (CH₃MgBr) | 4-Allyl-1,4-dimethylcyclohexan-1-ol | Grignard Reaction |

| Sodium Cyanide (NaCN) | 4-Allyl-1-hydroxy-4-methylcyclohexane-1-carbonitrile | Cyanohydrin Formation |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Allyl-4-methylcyclohexan-1-ol | Reduction (see 3.1.3) |

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group, C2 and C6) allows this compound to form enolates under basic conditions. The regioselectivity of enolate formation is a key consideration. In this symmetrical ketone, the protons at C2 and C6 are chemically equivalent. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) irreversibly forms the kinetic enolate. Subsequent reaction with an electrophile, such as an alkyl halide, would lead to the introduction of a substituent at the C2 (or C6) position.

For example, the formation of the lithium enolate followed by quenching with methyl iodide would produce 2,4-dimethyl-4-allylcyclohexanone. The stereochemistry of this alkylation is influenced by the steric environment of the enolate, with the electrophile generally approaching from the less hindered face of the planar enolate system.

The ketone functionality can be readily reduced to a secondary alcohol. The choice of reducing agent determines the stereochemical outcome.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to 4-allyl-4-methylcyclohexan-1-ol. Due to steric hindrance, these small hydride donors tend to add to the carbonyl carbon from the less hindered equatorial face, leading predominantly to the axial alcohol. Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favor addition from the more open axial direction, resulting in the equatorial alcohol as the major product.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Pt, Pd, or Ni) can also reduce the ketone. However, this method carries the risk of simultaneously reducing the alkene of the allyl group, which can lead to the formation of 4-methyl-4-propylcyclohexan-1-ol depending on the catalyst and reaction conditions.

Oxidation of the cyclohexanone ring at the carbonyl center can be achieved through a Baeyer-Villiger oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. In the case of this unsymmetrical ketone, the migratory aptitude of the adjacent carbon atoms dictates the regiochemical outcome. The more substituted carbon (the quaternary C4) has a higher migratory aptitude than the secondary C2/C6 carbons. However, ring strain and steric factors can complicate this prediction. The expected product would be a seven-membered lactone (an oxepan-2-one derivative).

Transformations Involving the Allylic Group

The alkene of the allyl group is a site of unsaturation, making it susceptible to a variety of addition and rearrangement reactions that leave the cyclohexanone ring intact.

The double bond of the allyl group readily undergoes electrophilic addition.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. Reaction with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521) would yield 3-(4-methyl-4-oxocyclohexyl)propan-1-ol. This transformation converts the allyl group into a 3-hydroxypropyl group without affecting the ketone.

Ozonolysis: The double bond can be cleaved oxidatively using ozone (O₃). Reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond to yield an aldehyde, (4-methyl-4-oxocyclohexyl)acetaldehyde. Oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acid, (4-methyl-4-oxocyclohexyl)acetic acid.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would result in the addition of two halogen atoms across the double bond, yielding a dihalo-propyl substituted cyclohexanone.

Radical additions to the alkene are also possible. For instance, the anti-Markovnikov addition of HBr in the presence of peroxides proceeds via a radical mechanism to give 4-(3-bromopropyl)-4-methylcyclohexanone.

While this compound itself does not directly undergo the most common pericyclic rearrangements, its derivatives are ideal substrates for such transformations.

Oxy-Cope Rearrangement: A particularly relevant transformation is the anionic Oxy-Cope rearrangement. This powerful carbon-carbon bond-forming reaction involves a 3-hydroxy-1,5-diene system. To achieve this, the ketone must first be converted into a suitable precursor. For example, nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to this compound would produce 4-allyl-4-methyl-1-vinylcyclohexan-1-ol. This tertiary alcohol is a perfect substrate for the Oxy-Cope rearrangement. Upon deprotonation with a strong base like potassium hydride (KH) to form the corresponding alkoxide, a-sigmatropic rearrangement occurs. This process would lead to the formation of a medium-sized ring, specifically a 5-methyl-5-propylcyclodec-5-en-1-one, after tautomerization of the resulting enol. This rearrangement is often driven by the relief of ring strain and is a testament to the synthetic utility of the allyl group in complex molecule construction.

The Claisen rearrangement, which typically involves an allyl vinyl ether, is less directly applicable to the parent ketone but could be engineered through multi-step synthetic sequences starting from either the carbonyl or the allyl group.

Cross-Coupling Reactions of Allylic Substrates

The allyl group of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most prominent among these is the palladium-catalyzed Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a η³-π-allylpalladium(II) complex after oxidative addition of a Pd(0) catalyst to the allylic system. wikipedia.org This electrophilic complex is then susceptible to attack by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org

The introduction of phosphine (B1218219) ligands has significantly improved the reactivity and scope of these transformations, allowing for asymmetric allylic alkylations that can generate chiral centers with high enantioselectivity. wikipedia.org While specific studies on this compound are not extensively documented, the principles are well-established with analogous substrates like allyl β-ketoesters and preformed lithium enolates of cyclohexanone derivatives. orgsyn.org

Key aspects of these cross-coupling reactions include:

Nucleophile Scope: A broad array of nucleophiles, including soft carbon nucleophiles (e.g., malonates, enolates), amines, and phenols, can be employed. organic-chemistry.org

Regioselectivity: In non-symmetric allyl systems, substitution typically occurs at the least sterically hindered position, a selectivity that can be influenced by the size of the incoming nucleophile and the ligand on the metal center. organic-chemistry.org

Alternative Metals: While palladium is the most common catalyst, other metals like molybdenum, iridium, and iron have been used for similar allylic substitutions, sometimes offering complementary regioselectivity. organic-chemistry.orgthieme-connect.com In situ generated allylindium reagents have also been shown to couple effectively with aryl halides in palladium-catalyzed processes. organic-chemistry.org

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Tsuji-Trost Reaction | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Stabilized Enolates (e.g., Malonates) | Allylic Alkylation Product | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Ligand | Aryl/Vinyl Boronic Acids | Aryl/Vinyl Substituted Product | nih.govacs.org |

| Heck Reaction | Pd(OAc)₂/Ligand | Aryl/Vinyl Halides | Vinylation Product | acs.org |

| Allylindium Coupling | Pd₂(dba)₃/PPh₃ + LiCl | Aryl Halides | Aryl Substituted Product | organic-chemistry.org |

Skeletal Rearrangements and Ring Transformations

The cyclohexanone framework is amenable to a variety of skeletal rearrangements and transformations that lead to more complex polycyclic systems.

The six-membered ring of this compound can be expanded to a seven-membered cycloheptanone (B156872) ring through several established methods. sioc-journal.cnwikipedia.org The most notable of these is the Tiffeneau-Demjanov rearrangement. numberanalytics.comnumberanalytics.comwikipedia.org

This process involves a two-step sequence:

Cyanohydrin Formation: The ketone is first treated with a cyanide source (e.g., TMSCN or HCN) to form the corresponding cyanohydrin.

Reductive Rearrangement: The cyanohydrin is then reduced (e.g., with LiAlH₄) to a β-amino alcohol. Treatment of this intermediate with nitrous acid (HNO₂) generates an unstable diazonium salt. numberanalytics.comnumberanalytics.com The subsequent expulsion of nitrogen gas creates a primary carbocation, which triggers a 1,2-alkyl shift, leading to the expansion of the ring and formation of the more stable cycloheptanone product after tautomerization. wikipedia.orgwiley-vch.de

Alternative strategies for ring expansion include other pinacol-type rearrangements, which proceed through carbocation intermediates generated under different conditions. wikipedia.org Recent developments have also explored palladium-catalyzed aerobic Wacker oxidation to generate the necessary cationic intermediates for Tiffeneau-Demjanov-type rearrangements under milder, more sustainable conditions. organic-chemistry.org

The dual functionality of this compound provides a powerful platform for constructing fused and spirocyclic systems.

Spirocycles: Spirocyclic compounds, where two rings share a single carbon atom, can be synthesized via intramolecular cyclization. Palladium-catalyzed intramolecular allylation, where a palladium-allyl complex reacts with the pendant ketone, is a known strategy for forming spirocycles. acs.org A sequence involving a decarboxylative asymmetric allylic alkylation followed by an intramolecular Heck reaction has been used to prepare optically active spirocycles from related β-oxo allyl esters. acs.org Furthermore, multicomponent reactions followed by cyclization, such as the Petasis/Grubbs metathesis sequence, offer a versatile approach to diverse spirocyclic piperidines. chemrxiv.orgnuph.edu.ua

Fused Systems: Fused bicyclic systems are also accessible. Research has demonstrated that allylated cyclohexanone derivatives can be converted into tetrahydrobenzofurans upon treatment with a base, or into tetrahydroindoles by reacting with primary amines. metu.edu.tr The synthesis of fused furans can also be achieved through various methods, including copper-mediated annulation of ketones with β-nitrostyrenes or gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols. organic-chemistry.org The synthesis of pyrroles often involves the Paal-Knorr condensation of a 1,4-dicarbonyl compound with an amine, a strategy that could be applied after oxidative cleavage of the allyl group in this compound. organic-chemistry.org

Intramolecular cyclizations are a cornerstone for building bicyclic structures from the this compound scaffold. The specific outcome often depends on the reaction conditions and the pre-functionalization of the molecule.

Prins Cyclization: Reduction of the ketone in this compound to the corresponding homoallylic alcohol opens the door to the Prins cyclization. This acid-catalyzed reaction involves the addition of the alkene onto an in-situ formed oxocarbenium ion (from the protonated alcohol or reaction with an external aldehyde), leading to the formation of fused tetrahydropyran (B127337) rings. organic-chemistry.orgwikipedia.orgnih.gov This method is powerful for creating polysubstituted six-membered oxygen heterocycles with high stereocontrol. nih.govrsc.org

Radical Cyclization: Photochemical activation can induce intramolecular cyclization. For instance, irradiation of related systems can trigger radical cascades to form complex polycyclic structures. nih.gov

Ionic Cyclization: Indium-promoted intramolecular cyclization of related allylic bromo ketones proceeds with high stereoselectivity to form cyclopentanol (B49286) rings. acs.org Similarly, rhodium-catalyzed arylative intramolecular allylation of ketones tethered to 1,3-enynes generates cyclopentanol products with three contiguous stereocenters. nih.gov

| Reaction Type | Key Intermediate/Reagent | Product Skeleton | Reference |

|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol, Acid catalyst (e.g., BF₃·OEt₂) | Fused Tetrahydropyran | organic-chemistry.orgwikipedia.org |

| Palladium-catalyzed Allylation | Pd(0) catalyst, Carbonyl group | Spirocyclic Alcohol | acs.org |

| Nazarov Cyclization | Divinyl ketone (via isomerization), Lewis acid | Fused Cyclopentenone | wikipedia.org |

| Base/Amine Mediated Annulation | Base or Primary Amine | Fused Furan/Pyrrole | metu.edu.tr |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for controlling selectivity and predicting outcomes.

The regioselectivity of reactions involving the cyclohexanone ring is often governed by the principles of kinetic versus thermodynamic control, particularly in the formation of enolates. udel.eduscribd.comegyankosh.ac.in

Kinetic Enolate: This enolate is formed faster by removing a proton from the less sterically hindered α-carbon (the C6 position). Its formation is favored by using strong, bulky, non-nucleophilic bases (like LDA), low temperatures (e.g., -78 °C), and aprotic solvents. udel.eduyoutube.commasterorganicchemistry.com

Thermodynamic Enolate: This enolate is the more stable of the two, as it possesses a more substituted double bond. It is formed by removing a proton from the more substituted α-carbon (the C2 position). Its formation is favored under conditions that allow for equilibration, such as higher temperatures, weaker bases (e.g., NaOEt), and the use of protic solvents. udel.eduscribd.commasterorganicchemistry.com

For this compound, the C2 and C6 positions are both secondary, but the electronic environment and subtle steric differences can still allow for selective formation under the right conditions.

| Control Type | Favored Product | Typical Conditions | Rationale | Reference |

|---|---|---|---|---|

| Kinetic | Less substituted enolate (deprotonation at C6) | LDA, THF, -78 °C | Rapid, irreversible deprotonation of the most accessible proton. | udel.edumasterorganicchemistry.com |

| Thermodynamic | More substituted enolate (deprotonation at C2) | NaOEt, EtOH, 25 °C | Reversible reaction allows equilibration to the most stable isomer. | udel.edumasterorganicchemistry.com |

In the context of palladium-catalyzed allylic alkylations, mechanistic studies reveal that the nature of the nucleophile ("hard" vs. "soft") can dictate the pathway. organic-chemistry.org Soft nucleophiles tend to add directly to the allyl group, whereas hard nucleophiles may attack the metal center first, followed by reductive elimination. organic-chemistry.org This distinction is critical in asymmetric catalysis, as the mechanism of enolate generation (e.g., pre-formed lithium enolate vs. in-situ generated palladium enolate) can lead to opposite enantiomers of the product, suggesting significantly different reaction pathways and transition states. nih.gov The thermodynamics of these transformations, such as intramolecular cyclizations, are generally favorable due to the formation of stable ring systems, although the relative stability of kinetic versus thermodynamic products can dictate the final product distribution under equilibrating conditions. uobabylon.edu.iqmsu.edu

Role of Catalysis in Directing Reactivity and Selectivity

The reactivity of the this compound framework is profoundly influenced by the application of specific catalytic systems. Catalysts are instrumental in directing the reaction pathways of this bifunctional molecule, which possesses two primary reactive sites: the carbon-carbon double bond of the allyl group and the carbonyl group of the cyclohexanone ring. The strategic use of catalysis allows for remarkable control over chemoselectivity, regioselectivity, and stereoselectivity, enabling the transformation of one functional group while leaving the other intact or facilitating tandem reactions involving both.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound offers a prime example of how catalyst choice dictates chemoselectivity. The reaction can be directed to selectively reduce either the allyl double bond or the ketone carbonyl group.

Selective hydrogenation of the allyl group to a propyl group, yielding 4-methyl-4-propylcyclohexanone, is typically achieved using palladium-based catalysts. Thiolate-capped palladium nanoparticles have been shown to be highly selective for alkene hydrogenation while leaving the ketone group untouched. rsc.org The steric and electronic effects of the thiolate ligands on the nanoparticle surface control the adsorption and activation of the alkene, favoring its reduction over that of the more sterically hindered ketone. rsc.org

Conversely, the selective hydrogenation of the carbonyl group to a hydroxyl group, affording 4-allyl-4-methylcyclohexanol, can be accomplished using specific catalysts under controlled conditions. For instance, the selective hydrogenation of p-cresol (B1678582) to 4-methylcyclohexanone (B47639) is a key industrial process, and studies on the subsequent hydrogenation of the ketone product are relevant. chemrxiv.orgjlu.edu.cn Research on the hydrogenation of p-cresol using Pd/γ-Al2O3 has shown that high selectivity for 4-methylcyclohexanone can be achieved by controlling reaction parameters, as the apparent activation barrier for hydrogenating the aromatic precursor is lower than that for the subsequent hydrogenation of the ketone. chemrxiv.org For the reduction of the ketone in this compound, catalysts like nickel boride (P-1), known for its high activity under convenient conditions, could be employed. acs.org The choice of catalyst and reaction conditions is crucial to prevent the concomitant reduction of the allyl double bond.

| Catalyst System | Target Functional Group | Predominant Product | Key Findings & Selectivity Control | Citations |

| Thiolate-capped Pd Nanoparticles | Allyl C=C | 4-Methyl-4-propylcyclohexanone | Ligand effects (steric/electronic) on the catalyst surface favor alkene adsorption and prevent ketone reduction. | rsc.org |

| Pd/γ-Al₂O₃ | Ketone C=O (in related systems) | 4-Methylcyclohexanol | In the hydrogenation of p-cresol, conditions can be tuned to favor ketone formation over alcohol by exploiting different activation energies. Further hydrogenation would target the ketone. | chemrxiv.org |

| Rh/Al₂O₃ | Ketone C=O (in related systems) | 4-Methylcyclohexanol | Used in the preparation of 4-methylcyclohexanone from p-cresol; catalyst activity is highly temperature-dependent. | jlu.edu.cn |

| Nickel Boride (P-1) | Ketone C=O | 4-Allyl-4-methylcyclohexanol | A highly active and convenient catalyst for the hydrogenation of ketones. | acs.org |

Catalytic Oxidation

The cyclohexanone ring is susceptible to oxidative cleavage, a transformation that can be precisely controlled by catalysis to yield valuable dicarboxylic acids. The oxidation of 4-methylcyclohexanone, a closely related substrate, has been studied, providing insight into the potential transformations of the title compound. nih.gov A catalytic system comprising Co²⁺ and Mn²⁺ with alkyl nitrites has been shown to be highly active for the oxidation of cyclic ketones using molecular oxygen. nih.gov This system would likely oxidize this compound to 2-methyl-2-propyladipic acid, assuming prior or in-situ hydrogenation of the allyl group.

Furthermore, heterogeneous catalysts like hollow titanium silicalite-1 (HTS) zeolites have demonstrated high activity and stability in various oxidation processes using hydrogen peroxide as a green oxidant. researchgate.net In the Baeyer-Villiger oxidation of cyclohexanone, HTS zeolites catalyze the formation of ε-caprolactone. researchgate.net Applied to this compound, this could potentially yield a seven-membered lactone, showcasing the role of shape-selective zeolite catalysts in directing reaction pathways. researchgate.net

| Catalyst System | Oxidant | Target Moiety | Potential Product | Mechanism/Selectivity Driver | Citations |

| Co²⁺/Mn²⁺/Alkyl Nitrite | O₂ | Cyclohexanone Ring | 2-Methyl-2-propyladipic acid | Formation of active NO₂ radicals in a strong oxidizing environment leads to ring cleavage. | nih.gov |

| Hollow TS-1 (HTS) Zeolite | H₂O₂ | Cyclohexanone Ring | 5-Allyl-5-methyl-oxepan-2-one (a lactone) | Shape-selective environment of the zeolite catalyst directs the Baeyer-Villiger oxidation pathway. | researchgate.net |

Catalytic Isomerization and Metathesis

The allyl group is a versatile handle for catalytic isomerization and metathesis reactions, enabling the synthesis of diverse molecular architectures.

Isomerization: Transition-metal catalysts can induce the isomerization of the terminal allyl group to the thermodynamically more stable internal propenyl isomer, yielding 4-methyl-4-(prop-1-en-1-yl)cyclohexanone. This transformation is significant as it alters the electronic and steric properties of the side chain, creating a conjugated enone system if the isomerization leads to a double bond in conjugation with the carbonyl group. Catalysts based on palladium, ruthenium, rhodium, and iridium are effective for this purpose. scielo.org.boorganic-chemistry.org For example, palladium nanoparticles poisoned with alkanethiolate ligands have been shown to selectively catalyze the isomerization of allyl alcohols to carbonyl compounds, highlighting the potential for controlled isomerization of the allyl group in this compound. researchgate.net The use of specific ligands, such as 2-PyPPh₂, with a palladium catalyst can provide high regio- and stereoselectivity for the formation of trans-isomers under mild conditions. organic-chemistry.org

Metathesis: Olefin metathesis, catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) alkylidenes, opens up a vast number of synthetic possibilities. tamu.edurutgers.edu The allyl group of this compound can participate in:

Cross-Metathesis (CM): Reaction with another olefin to create a new, more complex side chain.

Ring-Closing Metathesis (RCM): If another double bond is present in the molecule, RCM can be used to construct a new ring system. For instance, a precursor to this compound could be designed to undergo a tandem RCM to form a spirocyclic or fused-ring system.

A key challenge in olefin metathesis is the prevention of undesirable isomerization of the double bond, which can be suppressed by using additives like 1,4-benzoquinone. organic-chemistry.org This demonstrates how the catalytic system can be fine-tuned to ensure the selectivity of the desired metathesis pathway. organic-chemistry.org

Catalytic α-Functionalization and Asymmetric Transformations

Catalysis plays a pivotal role in the enantioselective functionalization of the cyclohexanone ring, particularly at the α-carbon. The presence of the quaternary carbon at the 4-position means that enolization can occur towards C2 and C6, offering sites for stereocontrolled bond formation.

Organocatalysis, using chiral amines like imidazolidinones, can enable the direct, enantioselective α-allylation of cyclic ketones. pnas.org This methodology proceeds via Singly Occupied Molecular Orbital (SOMO) catalysis, where an enamine intermediate is oxidized to a radical cation that then reacts with an allyl silane (B1218182). pnas.org While this describes an intermolecular reaction, the principles could be extended to intramolecular cyclizations of derivatives of this compound.

A dual-catalytic system, combining a chiral prolinamide and a copper(I) co-catalyst, has been used for the enantioselective desymmetrization of allene-tethered cyclohexanones to construct complex azabicyclo[3.3.1]nonane (morphan) scaffolds. nih.gov This highlights how cooperative catalysis can activate both the ketone (via enamine formation) and the unsaturated tether (the allyl group in the case of our subject compound) to achieve highly controlled and stereoselective transformations. nih.gov

| Catalytic Strategy | Catalyst Type | Transformation | Key Features & Selectivity | Citations |

| SOMO Catalysis | Chiral Imidazolidinone / Oxidant (e.g., CAN) | α-Allylation | Enantioselective formation of a C-C bond at the α-position of the ketone via a radical cation intermediate. | pnas.org |

| Silicon-Hydrogen Exchange | Chiral Imidodiphosphorimidate (IDPi) | Enol Silane Formation | Desymmetrization of a prochiral ketone using an allyl silane to form an enantiopure enol silane. | nih.gov |

| Dual Catalysis | Chiral Prolinamide / Cu(I) | Intramolecular Cyclization (Desymmetrization) | Synchronous activation of the ketone and an unsaturated tether (e.g., allene (B1206475)/allyl) to form bicyclic structures with high enantioselectivity. | nih.gov |

Stereochemical Investigations and Chiral Synthesis with 4 Allyl 4 Methylcyclohexanone Derivatives

Stereocontrol and Chirality Transfer in Carbon-Carbon Bond Forming Reactions

The creation of the C4 quaternary stereocenter in 4-allyl-4-methylcyclohexanone is a key synthetic challenge. Research in this area would focus on the stereocontrolled conjugate addition to a 4-methylcyclohex-2-enone precursor. The facial selectivity of the incoming allyl group, whether delivered via an organometallic reagent or through a catalyzed process, would be paramount. The transfer of chirality from a chiral catalyst or auxiliary to the prochiral enone would determine the absolute configuration of the product. Studies would need to investigate how different catalytic systems (e.g., copper- or rhodium-based) with various chiral ligands could influence the stereochemical outcome of this allylation.

Enantioselective and Diastereoselective Reactions

Once synthesized, the prochiral carbonyl group of this compound becomes a handle for further stereoselective transformations.

Enantioselective Alkylations and Allylations

The primary focus here would be on the α-functionalization of the ketone. Enantioselective alkylation or subsequent allylation at the C2 or C6 position would generate a second stereocenter. Research would involve the formation of a chiral enolate or enamine intermediate, the stereoselectivity of which would be controlled by a chiral catalyst. For instance, proline-derived organocatalysts are known to facilitate highly enantioselective α-functionalization of cyclic ketones. researchgate.netorganic-chemistry.org The interplay between the existing C4-stereocenter and the catalyst in controlling the formation of the new stereocenter at C2 would be a critical area of investigation.

Diastereoselectivity in Additions to Cyclohexanone (B45756)

Nucleophilic addition to the carbonyl group of this compound would create a tertiary alcohol, introducing a new stereocenter at C1. The diastereoselectivity of this addition (i.e., axial vs. equatorial attack) would be governed by established principles like the Felkin-Anh or Cieplak models, which consider steric and stereoelectronic effects. rsc.org The presence of the C4-allyl and C4-methyl groups would influence the conformational equilibrium of the cyclohexanone ring and the steric environment around the carbonyl, thereby directing the incoming nucleophile. Experimental data from reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) would be necessary to determine the facial bias.

Chiral Auxiliary and Organocatalytic Approaches

Modern synthetic chemistry offers powerful tools for controlling stereochemistry.

Chiral Auxiliaries: An alternative route to stereocontrol involves attaching a chiral auxiliary to a precursor molecule. For example, a chiral imine could be formed from 4-methylcyclohexanone (B47639), which would then direct a diastereoselective allylation to form the C4-quaternary center. Subsequent removal of the auxiliary would yield enantiomerically enriched this compound.

Organocatalysis: Organocatalysis provides a metal-free approach to asymmetric synthesis. acs.orgmdpi.com As mentioned, proline and its derivatives are effective for α-functionalization. researchgate.net Furthermore, bifunctional catalysts, such as chiral thioureas or phosphoric acids, could be employed to activate both the ketone and the reacting partner, enabling highly stereoselective additions or cycloadditions. beilstein-journals.orgrsc.org Research would be needed to screen various organocatalysts and reaction conditions to find optimal systems for reactions involving this compound.

Conformational Analysis and Computational Chemistry of 4 Allyl 4 Methylcyclohexanone

Conformational Preferences of 4-Allyl-4-methylcyclohexanone

Chair Conformations and Ring Inversion Dynamics

The cyclohexanone (B45756) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, two distinct chair conformers can be envisioned, which interconvert through a process known as ring inversion. In one conformer, the methyl group occupies an axial position while the allyl group is equatorial. In the other, the allyl group is axial and the methyl group is equatorial.

The relative stability of these two chair conformations is primarily determined by the steric demands of the axial substituent. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane (B81311) is quantified by the A-value. masterorganicchemistry.commasterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a vinyl group (often used as a proxy for the similarly sized allyl group) is around 1.6 kcal/mol. masterorganicchemistry.comstackexchange.com

Given the similar steric bulk of the methyl and allyl groups, it is anticipated that the two chair conformers of this compound would be of comparable energy. However, subtle differences in their electronic nature and the potential for intramolecular interactions could lead to a slight preference for one conformer over the other. The ring inversion process at room temperature is typically rapid, leading to a dynamic equilibrium between the two chair forms.

Steric and Electronic Effects of Allyl and Methyl Substituents

Electronically, both the methyl and allyl groups are considered to be weakly electron-donating. The methyl group exerts its effect through induction, while the allyl group can also participate in hyperconjugation. These electronic effects can modulate the reactivity of the carbonyl group, with electron-donating groups generally decreasing its electrophilicity. researchgate.net The pi-system of the allyl group could potentially engage in through-space interactions with the carbonyl group, although in a 4-substituted cyclohexanone, this interaction is less direct than in other systems.

Quantum Chemical Calculations for Conformational Energies

To obtain a more quantitative understanding of the conformational preferences of this compound, quantum chemical calculations are indispensable. These methods can provide accurate estimates of the relative energies of different conformers and shed light on the subtle interplay of steric and electronic effects.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for studying the conformational energies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov A variety of DFT functionals have been developed, and their performance can vary depending on the system under investigation. For cyclohexanone derivatives, functionals that include dispersion corrections, such as the B3LYP-D3 or the ωB97X-D, have been shown to provide reliable results. researchgate.net

While no specific DFT studies on this compound are available in the literature, we can infer its likely conformational energetics from studies on related systems. For instance, a benchmark study on 2-substituted cyclohexanones demonstrated that the B2PLYP-D3 functional provides accurate transition state energies for hydride reductions. researchgate.net Another study on monosubstituted cyclohexanes found that the M06-2X functional performs well in reproducing high-level CCSD(T) results. psu.edu

A hypothetical DFT calculation on this compound would likely predict a small energy difference between the two chair conformers, with the conformer having the slightly bulkier group in the equatorial position being marginally more stable. The table below presents representative conformational energy differences for related monosubstituted cyclohexanes calculated at a high level of theory, which can serve as a reference for what might be expected for this compound.

| Substituent | Conformational Energy (ΔE_eq-ax, kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Methyl | -1.75 | CCSD(T)/CBS | acs.org |

| Ethyl | -1.75 | Experimental (A-value) | masterorganicchemistry.com |

| Vinyl | -1.6 | Experimental (A-value) | stackexchange.com |

This table presents data for monosubstituted cyclohexanes as a proxy, due to the lack of specific data for this compound.

Higher-Level Ab Initio Calculations (e.g., MP2, Coupled Cluster)

For even greater accuracy, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. psu.edumst.edu Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit is often considered the "gold standard" in computational chemistry for providing benchmark-quality energies. acs.orghi.is

Studies on monosubstituted cyclohexanes have shown that MP2 calculations can provide reliable conformational energies, often in good agreement with CCSD(T) results. psu.edumst.edu For example, at the CCSD(T)/CBS level, the equatorial conformer of methylcyclohexane (B89554) is favored by 1.75 kcal/mol. acs.org These high-level calculations account for electron correlation effects more rigorously than most DFT methods, which can be important for accurately describing weak intramolecular interactions.

Due to the computational expense of these methods, they are typically applied to smaller, representative systems. The insights gained from these benchmark calculations can then be used to assess the performance of more computationally efficient methods like DFT.

Benchmarking Computational Methods for Cyclohexanone Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking studies are crucial for validating computational protocols for specific classes of molecules like cyclohexanones.

Several studies have systematically evaluated the performance of various computational methods for predicting the conformational energies of substituted cyclohexanes. researchgate.netmst.edunih.govresearchgate.net These studies have highlighted that:

DFT Functionals: Popular functionals like B3LYP can sometimes provide reasonable results due to a cancellation of errors, but they can also be unreliable. acs.orgmst.edu Functionals that incorporate dispersion corrections (e.g., B2PLYP-D3, M06-2X) generally offer improved accuracy for conformational energies. researchgate.netpsu.edu

Basis Sets: The choice of basis set is also critical. Split-valence basis sets like the 6-31G* family are often used for initial geometry optimizations, while larger, correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are necessary for accurate single-point energy calculations. mst.edunih.gov

Ab Initio Methods: MP2 provides a good balance of accuracy and cost for many systems. psu.edu CCSD(T)/CBS calculations, while computationally demanding, provide the most reliable benchmarks against which other methods can be compared. acs.orgmst.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable for exploring the behavior of flexible molecules like this compound. These methods allow for the visualization of molecular motion and the quantification of energetic differences between various conformations, which are critical for understanding the compound's physical properties and chemical behavior.

At the heart of molecular mechanics and dynamics simulations lies the force field, a set of potential energy functions and associated parameters that describe the interactions between atoms. researchgate.net Standard force fields like AMBER, MMFF94, and OPLS contain parameters for a wide array of common organic functional groups. wustl.eduambermd.orgnih.gov However, for a specific molecule like this compound, the existing parameters, particularly for the quaternary carbon center and the interplay between the allyl and methyl groups, may require validation or refinement to ensure accuracy. nih.gov

The parameterization process typically involves:

Initial Parameter Assignment: Assigning atom types and initial parameters from a general-purpose force field such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94). researchgate.netnih.gov

Quantum Mechanical (QM) Calculations: Performing high-level ab initio or Density Functional Theory (DFT) calculations on the molecule or representative fragments to obtain reference data. This includes optimized geometries, vibrational frequencies, and rotational energy profiles around key dihedral angles (e.g., the C-C bond connecting the allyl group to the ring).

Parameter Fitting: Adjusting the force field parameters (e.g., bond lengths, angles, dihedral terms, and van der Waals parameters) to reproduce the QM data as closely as possible.

Validation: The refined force field is then validated by its ability to reproduce experimental data where available, such as NMR coupling constants or thermodynamic properties of related molecules. nih.gov For instance, the calculated conformational energies of simpler analogs like 2-methylcyclohexanone (B44802) can be compared against experimental values to validate the force field's performance. researchgate.net

A crucial aspect of parameterization for this molecule would be accurately modeling the torsional potentials for the rotation of the allyl group and the non-bonded interactions that dictate its preferred orientation relative to the cyclohexanone ring.

Table 1: Illustrative Force Field Parameters for the Quaternary Center of this compound

This table provides a hypothetical set of parameters that would be defined and validated in a typical force field parameterization study.

| Parameter Type | Atoms Involved | Value (Example) | Source of Validation |

| Bond Stretch | C_quat - C_methyl | 1.54 Å | QM Geometry Optimization |

| C_quat - C_allyl | 1.55 Å | QM Geometry Optimization | |

| Angle Bend | C_methyl - C_quat - C_allyl | 109.5° | QM Geometry Optimization |

| C_ring - C_quat - C_methyl | 110.0° | QM Geometry Optimization | |

| Dihedral | C_ring-C_ring-C_quat-C_allyl | V1=0.5, V2=0.1, V3=1.2 kcal/mol | QM Rotational Scan |

| van der Waals | C_quat | Radius = 1.9 Å, Epsilon = 0.11 kcal/mol | Fitting to Bulk Properties |

The 4,4-disubstitution pattern in this compound fixes the ring in specific chair conformations, preventing ring inversion. The primary conformational flexibility arises from the rotation of the allyl group. Computational methods, such as conformational searches followed by geometry optimization, are used to map the potential energy surface and identify stable conformers. cwu.edu

For this compound, the cyclohexanone ring adopts a chair conformation. The key question is the relative orientation of the allyl and methyl groups, one being axial and the other equatorial. Due to steric hindrance, the larger allyl group would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Molecular mechanics or DFT calculations can quantify the energy difference between these conformers. researchgate.net The conformational landscape would be explored by systematically rotating the C-C bond of the allyl group to identify local energy minima corresponding to different gauche and anti arrangements of the vinyl moiety relative to the ring.

Table 2: Calculated Relative Energies of this compound Conformers

This interactive table presents hypothetical energy data for the principal conformers, as would be determined by DFT calculations (e.g., at the B3LYP/6-31G* level).

| Conformer | Allyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conf-1 (Global Minimum) | Equatorial | Axial | 0.00 | 94.1 |

| Conf-2 | Axial | Equatorial | 2.15 | 2.9 |

| Twist-Boat-1 | Pseudo-Equatorial | Pseudo-Axial | 5.50 | <0.1 |

| Twist-Boat-2 | Pseudo-Axial | Pseudo-Equatorial | 6.20 | <0.1 |

The data clearly indicates that the conformer with the allyl group in the equatorial position is significantly more stable. The twist-boat conformations are considerably higher in energy, as is typical for cyclohexanone systems.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides profound insights into why certain reactions are favored over others, explaining the origins of selectivity. For this compound, key questions involve the facial selectivity of nucleophilic attack at the carbonyl carbon and potential reactions involving the allyl group.

To understand the kinetics of a reaction, computational chemists locate and characterize the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. nih.gov The energy of the TS relative to the reactants determines the activation energy and, consequently, the reaction rate.

For example, in the nucleophilic addition of a Grignard reagent or an organolithium compound to the carbonyl group of this compound, two primary pathways exist: attack from the top face (axial attack) or the bottom face (equatorial attack). nih.gov Locating the transition states for both approaches using DFT methods can reveal which pathway is kinetically favored. researchgate.net The calculations would show that the transition state for axial attack is generally lower in energy, as it avoids steric clash with the axial hydrogens at the C2 and C6 positions during the approach of the nucleophile.

Table 3: Hypothetical Transition State Analysis for Hydride Addition

This table illustrates the kind of data obtained from a DFT study on the facial selectivity of hydride addition to the lowest energy conformer of this compound.

| Reaction Pathway | Resulting Alcohol | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

| Axial Attack | Equatorial Alcohol | 10.2 | -8.5 |

| Equatorial Attack | Axial Alcohol | 12.5 | -7.1 |

The lower activation energy for axial attack predicts that the equatorial alcohol will be the major product, a classic example of the Felkin-Anh model principles applied to cyclohexanones.

Computational data can elucidate the electronic and steric factors that govern selectivity. numberanalytics.com

Stereoselectivity: As shown in the transition state analysis (Table 3), the preference for axial attack by a nucleophile is a question of stereoselectivity. Computational analysis reveals that the energy difference between the two transition states arises primarily from torsional and steric strains. nih.gov In the transition state leading to the axial alcohol (equatorial attack), the incoming nucleophile experiences greater steric repulsion from the equatorial allyl group and the adjacent equatorial hydrogens.

Regioselectivity: While the primary site of reactivity for many reagents is the carbonyl carbon, the presence of the allyl group introduces another potential reactive site. For instance, in reactions involving electrophilic addition (e.g., with HBr or Br₂), the reaction could occur at the carbonyl oxygen or the allyl double bond. Computational modeling can predict the regioselectivity by comparing the activation barriers for the different pathways. Calculations would likely show that the electrophilic addition to the electron-rich double bond of the allyl group has a significantly lower activation barrier than any reaction at the carbonyl group under these conditions, thus predicting the regioselective formation of a halogenated derivative on the allyl chain. scielo.br Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) would further support this, showing the HOMO to be localized primarily on the allyl π-system, making it the preferred site for electrophilic attack. researchgate.net

Applications in Complex Molecule Synthesis and Chemical Biology Precursors

A Strategic Intermediate in the Total Synthesis of Natural Products

The intricate frameworks of natural products often pose significant challenges to synthetic chemists. The strategic incorporation of building blocks that offer both functionality and stereochemical control is crucial for the efficient construction of these complex targets. 4-Allyl-4-methylcyclohexanone serves as a key intermediate in this context, providing a versatile platform for the elaboration of polycyclic systems found in various natural products.

Crafting Polycyclic Architectures

The synthesis of polycyclic natural products often involves intricate cyclization strategies. The allyl group in this compound provides a handle for various carbon-carbon bond-forming reactions, enabling the construction of additional rings onto the cyclohexanone (B45756) core. For instance, intramolecular Diels-Alder reactions or ring-closing metathesis can be employed to forge new cyclic systems, leading to the rapid assembly of complex polycyclic scaffolds.

A Precursor for Alkaloids and Terpenoids

Alkaloids and terpenoids represent two major classes of natural products with a wide array of biological activities. The cyclohexanone moiety of this compound can be envisioned as a foundational element for the synthesis of various terpenoid skeletons. Furthermore, through strategic modifications, such as the introduction of nitrogen-containing functional groups, this compound can serve as a precursor to complex alkaloid structures. The quaternary center at the 4-position is particularly significant as it is a common feature in many intricate natural products.

A Foundation for Bioactive Molecules and Pharmacophores

The development of new therapeutic agents often relies on the design and synthesis of molecules that can interact with specific biological targets. The concept of a pharmacophore, which defines the essential steric and electronic features required for biological activity, is central to this process. The rigid cyclohexanone scaffold of this compound provides an excellent starting point for the construction of novel pharmacophores.

By systematically modifying the functional groups on the cyclohexanone ring and the allyl side chain, chemists can generate libraries of compounds with diverse three-dimensional shapes and functionalities. These libraries can then be screened for biological activity against various targets, potentially leading to the discovery of new drug candidates. The inherent chirality of many derivatives of this compound is also a critical aspect, as stereochemistry often plays a crucial role in biological recognition.

Enabling Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. The goal of DOS is to explore a broad range of chemical space to identify novel bioactive compounds. The this compound scaffold is well-suited for DOS strategies due to its multiple points of diversification.

Starting from this central core, a multitude of synthetic transformations can be applied to introduce diversity in terms of appendages, stereochemistry, and skeletal frameworks. For example, the ketone functionality can be transformed into a variety of other groups, the allyl chain can be elaborated through various reactions, and the ring itself can be modified or expanded. This multi-directional approach allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material.

Below is a table summarizing the potential synthetic transformations of this compound in the context of diversity-oriented synthesis:

| Functional Group | Potential Transformations | Resulting Diversity |

| Ketone | Reduction, Grignard addition, Wittig reaction, Reductive amination | Stereochemical diversity, Appendage diversity |

| Allyl Group | Ozonolysis, Epoxidation, Heck reaction, Metathesis | Appendage diversity, Skeletal diversity |

| Cyclohexane (B81311) Ring | Ring-expansion, Ring-contraction, Functionalization at α-positions | Skeletal diversity, Appendage diversity |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

No published studies on the NMR spectroscopy of 4-Allyl-4-methylcyclohexanone were identified. Such studies would be crucial for elucidating the compound's three-dimensional structure and dynamic behavior in solution.

Dynamic NMR Studies of Ring Inversion

Information regarding dynamic NMR (DNMR) studies to determine the energy barriers associated with the ring inversion of the cyclohexanone (B45756) core of this compound is not available. This type of analysis would provide insight into the conformational flexibility of the molecule.

2D NMR Techniques for Structural Connectivity

There are no available 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound. These techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the covalent framework of the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

No mechanistic studies employing mass spectrometry to monitor reactions involving this compound or to identify its reaction products and intermediates have been reported in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

While general IR and Raman spectra for ketones and allyl groups are well-understood, specific vibrational spectroscopy data and detailed functional group analysis for this compound are not documented.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

There are no published X-ray crystallographic studies on derivatives of this compound. This technique would be necessary to determine the absolute configuration and precise solid-state structure of the molecule or its derivatives.

Future Directions and Research Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantioenriched 4-allyl-4-methylcyclohexanone is a critical challenge, as the quaternary stereocenter dictates the topology of subsequent, more complex products. nih.gov Future research will undoubtedly focus on creating highly efficient and selective catalytic systems to control the absolute stereochemistry of this center.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates represents a powerful strategy for constructing all-carbon quaternary centers. mdpi.com Building on established methods, such as the decarboxylative allylation of allyl β-keto esters, future work could involve designing new chiral ligands that provide higher enantioselectivity and broader substrate scope specifically for 4-substituted cyclohexanone (B45756) precursors. nih.govorgsyn.org Ligands like chiral phosphinooxazolines and Trost's DACH-phenyl ligand have shown promise in related systems and could be adapted or optimized. researchgate.net A key area of development will be catalysts that operate under milder conditions and with lower catalyst loadings, enhancing the practicality of the synthesis. orgsyn.org

Dual-catalysis systems, which combine two different catalysts to activate both the nucleophile and the electrophile simultaneously, offer another promising avenue. For instance, the combination of a chiral amine catalyst (to form a chiral enamine with the ketone precursor) and a transition-metal complex (to activate the allyl source) could provide a synergistic approach to achieving high enantioselectivity. rsc.orgacs.org Research into novel chiral primary amine catalysts, potentially in combination with copper or iridium complexes, could unlock new pathways for the enantioselective synthesis of this compound. acs.orgua.es

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Ligand/System Example | Potential Transformation | Key Research Goal |

|---|---|---|---|

| Palladium Catalysis | (R,R)-DACH-phenyl Trost Ligand | Asymmetric Allylic Alkylation | High enantioselectivity (>99% ee) for 4-methylcyclohexanone (B47639) precursors. researchgate.net |

| Dual Catalysis | Chiral Prolinamide + Copper(I) Complex | Desymmetrization/Cyclization | Synchronous activation for stereodefined bicyclic core formation. rsc.org |

| Iridium Catalysis | Chiral Phosphinooxazoline Ligand | Asymmetric Allylic Alkylation | Use of allylic alcohols directly, avoiding pre-functionalized allyl sources. ua.es |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.compolimi.it Future research will likely focus on adapting the synthesis of this compound to flow chemistry protocols. Continuous flow reactors can enable the use of hazardous reagents or intermediates with greater safety and allow for precise control over reaction parameters like temperature and residence time, often leading to improved yields and selectivity. nih.govacs.org

For example, the generation of ketone enolates, a key step in allylation, can be performed in a flow reactor where the highly reactive enolate is generated and immediately consumed in a subsequent reactor, minimizing side reactions. beilstein-journals.org Furthermore, integrating packed-bed reactors containing immobilized catalysts, such as a supported chiral palladium complex or a biocatalyst, could facilitate catalyst recycling and lead to more sustainable and cost-effective processes. beilstein-journals.orgchimia.ch

Biocatalysis presents another frontier for the sustainable synthesis of chiral ketones. While challenging for cyclic ketones, the development of robust transaminases or other enzymes for the asymmetric synthesis of precursors could be integrated into a flow system. nih.gov The use of cyclohexanone monooxygenase (CHMO) and its engineered mutants offers a green alternative for specific oxidations, and similar enzymatic approaches could be envisioned for steps in the synthesis of this compound. acs.org

Exploration of New Reactivity Modes and Functionalizations

The unique structure of this compound, with its quaternary center, ketone, and allyl group, invites the exploration of novel reactivity. The quaternary center can direct the stereochemical outcome of downstream reactions, while the allyl and ketone functionalities serve as handles for diverse chemical transformations. acs.org

One area of future research is the diastereoselective functionalization of the molecule. For instance, the Claisen rearrangement of derivatives of this compound could be explored to install a second quaternary center at the α'-position, a reaction that has been shown to be influenced by copper catalysts in related systems. acs.orgnih.gov This would provide access to highly complex and sterically congested cyclohexanone frameworks with precise stereochemical control. nih.govresearchgate.net

The allyl group is ripe for further manipulation. Reactions such as hydroaminomethylation could convert the allyl moiety into an aminoalkyl side chain, opening pathways to alkaloid-like structures. acs.org The double bond can also participate in cycloadditions, cross-metathesis, or oxidative cleavage to introduce new functional groups. The ketone itself can be a site for stereoselective reductions or additions, or it can be converted into a silyl (B83357) enol ether to engage in further carbon-carbon bond-forming reactions. oup.com Photocatalysis offers another exciting direction, with the potential for novel C-C bond cleavages and reformations, possibly enabling the epimerization of the quaternary center under kinetic or thermodynamic control. nih.gov

Computational Predictions for Expedited Synthetic Route Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern synthetic chemistry for elucidating reaction mechanisms and predicting stereochemical outcomes. rsc.org For this compound, DFT calculations will be crucial in expediting the design of efficient synthetic routes.

Researchers can use computational models to:

Design Chiral Catalysts: By modeling the transition states of catalytic cycles, chemists can rationally design ligands that maximize enantioselectivity for the allylation of 4-methylcyclohexanone precursors. DFT studies can help understand the non-covalent interactions between the substrate, ligand, and metal center that govern stereochemical induction. nih.govrsc.org

Predict Reactivity and Selectivity: Computational analysis can predict the most likely sites of reaction and the stereochemical outcome of subsequent functionalizations of the this compound scaffold. For example, modeling the transition states of a Claisen rearrangement can predict the preferred diastereomer. rsc.org

Elucidate Reaction Mechanisms: Understanding the precise mechanism of a transformation is key to optimizing it. DFT can help distinguish between proposed mechanistic pathways, such as inner-sphere versus outer-sphere attacks in palladium-catalyzed allylation, providing insights that guide experimental design. nih.gov

Table 2: Applications of Computational Chemistry in Synthesis Design

| Computational Method | Application Area | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst Design | Predict ligand structures for optimal enantioselectivity in asymmetric allylation. rsc.org |

| DFT / Molecular Dynamics | Mechanistic Studies | Elucidate transition state geometries to understand the origin of stereoselectivity. nih.govrsc.org |

Design of Next-Generation Complex Molecular Architectures

This compound is not merely a synthetic target but a valuable building block for the construction of more elaborate molecular structures. The presence of an all-carbon quaternary stereocenter is a hallmark of many biologically active natural products. beilstein-journals.org Future research will leverage this ketone as a starting point for the total synthesis of natural products and the design of novel molecular architectures with potential applications in medicine and materials science.

The strategic placement of the methyl and allyl groups on the quaternary center provides a foundation for creating polycyclic systems. The allyl group can be used as a linchpin for annulation reactions to construct fused or bridged ring systems. For example, an intramolecular Heck reaction or a ring-closing metathesis involving the allyl group could lead to complex bicyclic or tricyclic skeletons. The ability to install the quaternary center enantioselectively makes this approach particularly powerful for asymmetric total synthesis. acs.orgub.edu

Furthermore, the cyclohexanone ring itself can be manipulated through ring-expansion, contraction, or cleavage reactions to generate diverse scaffolds. The combination of a defined stereocenter and multiple reactive handles makes this compound a versatile chassis for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for biological screening. researchgate.net The ultimate goal is to use this relatively simple starting material to access next-generation compounds that are currently difficult or impossible to synthesize through other means.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.